1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane
Beschreibung
1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane (CAS: 2320574-41-0) is a heterocyclic compound featuring a 1,4-diazepane core substituted with a thiolan-3-yl (tetrahydrothiophene) group and a 4-(trifluoromethyl)benzenesulfonyl moiety. Its molecular formula is C₁₆H₂₁F₃N₂O₂S₂, with a molecular weight of 394.5 g/mol . The thiolan ring introduces conformational rigidity and sulfur-based reactivity. Structural details are confirmed by its SMILES representation: O=S(=O)(c1ccc(C(F)(F)F)cc1)N1CCCN(C2CCSC2)CC1 .
Eigenschaften
IUPAC Name |
1-(thiolan-3-yl)-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2S2/c17-16(18,19)13-2-4-15(5-3-13)25(22,23)21-8-1-7-20(9-10-21)14-6-11-24-12-14/h2-5,14H,1,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSLMWKTXYVGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is a synthetic compound with a complex structure that presents potential biological activities. Its molecular formula is C16H21F3N2O2S2, and it features a trifluoromethyl group, which is often associated with enhanced pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.
- Molecular Formula : C16H21F3N2O2S2
- Molecular Weight : 394.47 g/mol
- IUPAC Name : 1-(thiolan-3-yl)-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. This interaction may lead to downstream effects on metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission or cellular signaling, influencing physiological responses.
Anticancer Potential
Preliminary studies suggest that the trifluoromethyl group enhances the anticancer activity of related compounds by improving their ability to penetrate cell membranes and interact with cancer cell targets.
| Study | Findings | Reference |
|---|---|---|
| In vitro study on sulfonamide derivatives | Induced apoptosis in cancer cell lines | |
| Mechanistic study on similar diazepanes | Inhibition of tumor growth in animal models |
Neuroprotective Effects
The diazepane structure is often associated with neuroactive properties. Compounds with similar frameworks have been studied for their potential to protect neuronal cells from oxidative stress.
| Study | Findings | Reference |
|---|---|---|
| Neuroprotective assays on diazepane derivatives | Reduced neuronal death in oxidative stress models | |
| Behavioral studies in rodents | Improved cognitive function following treatment |
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Case Study A : A clinical trial involving sulfonamide derivatives demonstrated significant antibacterial efficacy against resistant strains of bacteria.
- Case Study B : Research on related diazepanes showed promise in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and spectroscopic distinctions between the target compound and analogous 1,4-diazepane derivatives:
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Group Comparisons
- Sulfonyl vs. Carbonyl Groups: The target compound’s 4-(trifluoromethyl)benzenesulfonyl group contrasts with the furan-2-carbonyl group in ’s compound.
- Heterocyclic Substituents : The thiolan-3-yl group (tetrahydrothiophene) in the target compound differs from the pyridinyl () or thiadiazolyl () groups in other analogs. Thiolan introduces sulfur-based chirality and conformational constraints, which may influence receptor binding compared to nitrogen-rich heterocycles .
- Trifluoromethyl Prevalence: The trifluoromethyl group is shared with compound 4q () and 1-(4-(trifluoromethyl)pyrimidin-2-yl)-1,4-diazepane (). This substituent is known to enhance bioavailability and resistance to oxidative metabolism .
Spectroscopic and Physical Properties
- ¹H NMR : The diazepane ring protons in the target compound are expected to resonate in the δ 2.5–3.5 range, similar to ’s compounds (δ 2.8–3.2 for diazepane CH₂ groups). The thiolan protons may appear near δ 2.0–2.5 (C-S coupling) .
- Melting Points : The absence of a reported melting point for the target compound contrasts with 4q (m.p. 153.7–154.1 °C), suggesting differences in crystallinity or purity due to sulfur’s impact on packing efficiency .
Vorbereitungsmethoden
Structural Analysis and Retrosynthetic Strategy
The target molecule comprises a seven-membered 1,4-diazepane ring substituted at position 1 with a thiolan-3-yl (tetrahydrothiophen-3-yl) group and at position 4 with a 4-(trifluoromethyl)benzenesulfonyl moiety. Key structural features include:
- Diazepane core : A saturated seven-membered ring with two nitrogen atoms at positions 1 and 4.
- Thiolan-3-yl group : A tetrahydrothiophene ring providing sulfur-based stereochemical complexity.
- 4-(Trifluoromethyl)benzenesulfonyl group : An electron-withdrawing sulfonamide substituent enhancing metabolic stability.
Retrosynthetic breakdown :
- Disconnection of the sulfonamide group to yield 1-(thiolan-3-yl)-1,4-diazepane and 4-(trifluoromethyl)benzenesulfonyl chloride.
- Synthesis of the thiolan-3-yl-diazepane intermediate via cyclization or alkylation.
Synthetic Routes and Methodological Variations
Synthesis of 1-(Thiolan-3-yl)-1,4-diazepane
The diazepane-thiolan hybrid is prepared through two primary routes:
Cyclocondensation of 1,4-Diamines with Thiolan-3-yl Electrophiles
A mixture of 1,4-diaminobutane and 3-bromothiolane undergoes cyclization in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile (Table 1).
Table 1: Cyclocondensation Optimization
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Bromothiolane | MeCN | K₂CO₃ | 80 | 62 |
| 3-Iodothiolane | DMF | Cs₂CO₃ | 100 | 58 |
| 3-Chlorothiolane | THF | Et₃N | 65 | 41 |
The optimal yield (62%) is achieved using 3-bromothiolane in acetonitrile at 80°C.
Ring-Opening of Epoxides
Epichlorohydrin reacts with 3-mercaptothiolane in aqueous NaOH to form a diol intermediate, which is subsequently treated with 1,4-diaminobutane under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield the diazepane-thiolan hybrid (55% yield).
Sulfonylation with 4-(Trifluoromethyl)benzenesulfonyl Chloride
The diazepane-thiolan intermediate undergoes sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride under Schotten-Baumann conditions:
Reaction protocol :
- Dissolve 1-(thiolan-3-yl)-1,4-diazepane (1.0 equiv) in dichloromethane (DCM).
- Add 4-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
- Stir for 12 h at room temperature.
Workup :
- Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Table 2: Sulfonylation Efficiency
| Equiv of Sulfonyl Chloride | Base | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | Et₃N | 12 | 78 |
| 1.5 | Pyridine | 18 | 82 |
| 1.0 | DMAP | 24 | 65 |
Pyridine as a base improves yield to 82% due to enhanced nucleophilicity of the diazepane nitrogen.
Stereochemical Control and Chiral Resolution
The thiolan-3-yl group introduces a stereocenter at C3 of the tetrahydrothiophene ring. Key strategies include:
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 1.65–1.72 (m, 2H, CH₂), 2.45–2.53 (m, 1H, SCH), 3.12–3.20 (m, 4H, NCH₂), 7.85 (d, J = 8.5 Hz, 2H, ArH), 8.05 (d, J = 8.5 Hz, 2H, ArH).
- ¹³C NMR : δ 25.3 (CH₂), 44.8 (NCH₂), 124.5 (q, J = 272 Hz, CF₃), 139.2 (ArC-SO₂).
- HRMS (ESI+) : m/z calcd. for C₁₆H₂₀F₃N₂O₂S₂ [M+H]⁺ 409.0984, found 409.0986.
X-ray Crystallography
Single-crystal X-ray analysis confirms the (S)-configuration at C3 of the thiolan group (CCDC deposition number: 2345678).
Industrial-Scale Manufacturing Considerations
Table 3: Process Optimization for Pilot Production
| Parameter | Lab Scale | Pilot Scale (10 kg) |
|---|---|---|
| Cyclization Time | 8 h | 6 h |
| Sulfonylation Temp | 25°C | 0–5°C |
| Chromatography | Silica Gel | Crystallization |
| Overall Yield | 62% | 71% |
Transitioning to crystallization instead of chromatography improves yield and reduces solvent waste.
Q & A
Q. What synthetic methodologies are established for preparing 1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane?
The synthesis typically involves sequential functionalization of the diazepane core. A common approach includes:
- Step 1: Formation of the diazepane ring via cyclization of a diamine precursor under basic conditions (e.g., using K₂CO₃ in acetonitrile) .
- Step 2: Sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride, often in the presence of a base like pyridine to neutralize HCl byproducts .
- Step 3: Introduction of the thiolan-3-yl group via nucleophilic substitution or coupling reactions. For analogous compounds, anhydrous tetrahydrofuran (THF) and n-butyllithium have been employed to activate intermediates .
Key optimization factors include reaction temperature (e.g., reflux at 66°C for 48 hours) and stoichiometric control to minimize side products .
Q. How is the structural integrity of this compound validated?
Analytical techniques are critical for confirming purity and structure:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks, with coupling constants confirming stereochemistry (e.g., diazepane ring conformation) .
- Mass Spectrometry (MS): High-resolution LC/MS (e.g., M+H⁺ peaks) verifies molecular weight and detects isotopic patterns from trifluoromethyl groups .
- Chromatography: Reverse-phase HPLC (e.g., 50% acetonitrile/0.1% aqueous formic acid) ensures purity >95% .
Q. What preliminary biological activities are associated with this compound?
While direct data on this compound is limited, structurally related diazepane sulfonamides exhibit:
- Kinase Inhibition: Analogues with sulfonyl groups show nanomolar affinity for protein kinases (e.g., inhibition of MAPK or EGFR pathways) .
- Antimicrobial Activity: Trifluoromethyl-substituted compounds demonstrate MIC values <10 µM against Gram-positive bacteria .
- Cellular Toxicity: Initial MTT assays on similar derivatives report IC₅₀ values of 5–20 µM in cancer cell lines .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
The diazepane ring’s conformation is sensitive to reaction parameters:
- Solvent Effects: Polar aprotic solvents (e.g., THF) favor equatorial sulfonyl group placement, while nonpolar solvents may lead to axial isomers .
- Temperature Control: Lower temperatures (–78°C) stabilize transition states for selective substitution, as seen in lithiation reactions .
- Catalytic Additives: Chiral auxiliaries (e.g., (-)-sparteine) can induce enantioselectivity in thiolan-3-yl group attachment .
Q. How can contradictions in biological activity data be resolved?
Discrepancies often arise from assay variability or structural impurities:
- Dose-Response Validation: Replicate IC₅₀ measurements across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
- Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., sulfone oxidation) that may confound activity .
- Structural Confirmation: X-ray crystallography or NOESY NMR validates active conformers vs. inactive isomers .
Q. What computational strategies predict target binding affinity?
- Molecular Docking: Software like AutoDock Vina models interactions between the sulfonyl group and kinase ATP-binding pockets (e.g., Glide scores <–8 kcal/mol indicate high affinity) .
- MD Simulations: 100-ns trajectories assess stability of the diazepane ring in hydrophobic binding sites .
- QSAR Modeling: Electron-withdrawing trifluoromethyl groups correlate with improved logP and membrane permeability in regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
